2-propoxy-N-(3-pyridinyl)benzamide
Description
2-Propoxy-N-(3-pyridinyl)benzamide is a benzamide derivative featuring a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the benzene ring and a 3-pyridinyl moiety attached via an amide linkage. Benzamide derivatives are widely studied for their versatility in medicinal chemistry, where substituents like alkoxy groups and heteroaromatic rings (e.g., pyridinyl) modulate bioactivity, solubility, and binding affinity .
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.305 |
IUPAC Name |
2-propoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H16N2O2/c1-2-10-19-14-8-4-3-7-13(14)15(18)17-12-6-5-9-16-11-12/h3-9,11H,2,10H2,1H3,(H,17,18) |
InChI Key |
AXOZZSCQVKGHHY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-propoxy-N-(3-pyridinyl)benzamide to structurally or functionally related benzamide derivatives from the evidence, focusing on molecular features, synthesis, and applications.
Structural and Functional Analogues
Nilotinib (Tasigna)
- Structure : Nilotinib (C₂₈H₂₂N₆O) shares a benzamide core and 3-pyridinyl group but incorporates additional imidazole and pyrimidine rings.
- Activity : A second-generation tyrosine kinase inhibitor (TKI) with 30-fold higher potency than imatinib against BCR-ABL in vitro. Its design includes optimized substituents for enhanced ATP-binding site affinity .
- Comparison : Unlike this compound, nilotinib’s complex structure improves target specificity but may reduce synthetic accessibility.
Imatinib (Gleevec)
- Structure : Imatinib (C₂₉H₃₁N₇O) contains a piperazinylmethyl group and 3-pyridinyl-pyrimidine moiety.
- Activity : First-generation TKI used in chronic myeloid leukemia (CML). Patent literature highlights methods for plasma concentration determination, underscoring its clinical relevance .
- Comparison : The propoxy group in this compound may offer improved lipophilicity compared to imatinib’s polar piperazine group.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure: Rip-B (C₁₇H₁₉NO₃) features a dimethoxyphenethyl group instead of pyridinyl.
- Synthesis : Synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction. Melting point = 90°C .
Neuroleptic Benzamides (Amisulpride, Tiapride)
- Structure : These derivatives lack pyridinyl groups but share the benzamide core with alkylamine side chains.
- Activity : Used as antipsychotics; their structural similarity complicates forensic differentiation .
- Comparison : The pyridinyl group in this compound may confer distinct receptor-binding properties compared to neuroleptics.
N-4-Bromo-N-[4-(3-pyridinyl)-2-thiazolyl]-benzamide (RIZ 034)
- Structure : Incorporates a thiazole ring and bromo substituent (C₁₅H₁₂BrN₃OS).
- Activity : Exhibits antimycobacterial activity. The -NH proton in its amide group appears at δ 12.87 ppm in ¹H NMR .
- Comparison : Thiazole and bromo groups in RIZ 034 enhance antimycobacterial activity, whereas the propoxy group in the target compound may influence solubility.
Table 1: Key Properties of Benzamide Derivatives
*Molecular formula and weight inferred from structural analogs.
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